molecular formula C12H20Ge B157503 Tetraallylgermane CAS No. 1793-91-5

Tetraallylgermane

Cat. No.: B157503
CAS No.: 1793-91-5
M. Wt: 236.9 g/mol
InChI Key: LGLLRRNQRDPDEE-UHFFFAOYSA-N
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Description

Tetraallylgermane is an organogermanium compound with the molecular formula C12H20Ge. It is characterized by the presence of four allyl groups attached to a central germanium atom.

Scientific Research Applications

Tetraallylgermane has several applications in scientific research:

Safety and Hazards

Tetraallylgermane is a combustible liquid . It can produce irritating fumes and organic acid vapors when exposed to elevated temperatures or open flame . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraallylgermane can be synthesized through the reaction of germanium tetrachloride with allyl magnesium bromide. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:

    Preparation of Allyl Magnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous ether to form allyl magnesium bromide.

    Reaction with Germanium Tetrachloride: The prepared allyl magnesium bromide is then added to germanium tetrachloride under controlled conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetraallylgermane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.

    Substitution: The allyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of tetraallylgermane involves its interaction with various molecular targets and pathways. In chemical reactions, the allyl groups can participate in addition and substitution reactions, facilitating the formation of new compounds. The germanium atom can also interact with other elements, influencing the reactivity and stability of the compound. Detailed studies on the specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

  • Tri-n-butylgermane
  • Phenyltrimethylgermane
  • Diethylgermane
  • Allyltriethylgermane

Comparison: Tetraallylgermane is unique due to the presence of four allyl groups, which confer distinct reactivity and properties compared to other organogermanium compounds. For example, tri-n-butylgermane and phenyltrimethylgermane have different substituents, leading to variations in their chemical behavior and applications. The allyl groups in this compound make it particularly suitable for reactions involving addition and substitution, providing versatility in synthetic applications .

Properties

IUPAC Name

tetrakis(prop-2-enyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Ge/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLLRRNQRDPDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Ge](CC=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316533
Record name Tetraallylgermane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793-91-5
Record name Tetraallylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793-91-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraallylgermane
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Record name Tetraallylgermane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of tetraallylgermane in organic synthesis?

A1: this compound demonstrates potential as a versatile reagent in organic synthesis. [] Scandium trifluoromethanesulfonate can effectively catalyze the allylation of carbonyl compounds using this compound in aqueous media. [] This reaction exhibits chemoselectivity, favoring the allylation of aldehydes over ketones. [] This approach offers a green chemistry approach for synthesizing homoallylic alcohols.

Q2: How is chirality introduced when using this compound in synthesis?

A2: this compound can be selectively cyclozirconated or spirozirconated to generate chiral (racemic) spirosilanes and spirogermanes. [] This reaction exploits the reactivity of the allyl groups with zirconocene reagents, leading to the formation of cyclic structures containing germanium and silicon. [] These chiral spirosilanes and spirogermanes, possessing two or four stereogenic centers, hold potential applications in asymmetric synthesis and materials science. []

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